molecular formula C12H12N2O2 B2472873 2-Methyl-3-(quinoxalin-2-yl)propanoic acid CAS No. 1500623-10-8

2-Methyl-3-(quinoxalin-2-yl)propanoic acid

Cat. No. B2472873
CAS RN: 1500623-10-8
M. Wt: 216.24
InChI Key: CJBLYZVOLFSDLQ-UHFFFAOYSA-N
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Description

2-Methyl-3-(quinoxalin-2-yl)propanoic acid is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It’s also known by its IUPAC name, 2-methyl-3-quinoxalin-2-ylpropanoic acid .


Synthesis Analysis

The synthesis of compounds similar to 2-Methyl-3-(quinoxalin-2-yl)propanoic acid has been reported in the literature. For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their corresponding hydrazides and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides were prepared on the basis of the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2 (1 H )-thione .


Molecular Structure Analysis

The InChI code for 2-Methyl-3-(quinoxalin-2-yl)propanoic acid is 1S/C13H13NO2/c1-9(13(15)16)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8H2,1H3,(H,15,16) .


Chemical Reactions Analysis

The parent thione was produced by a convenient novel thiation method from the corresponding 3-phenylquinoxalin-2 (1 H )-one . More research is needed to fully understand the chemical reactions involving 2-Methyl-3-(quinoxalin-2-yl)propanoic acid.

Scientific Research Applications

Quality Control and Analytical Methods

The analytical methods for quality control of promising active pharmaceutical ingredients (APIs) derived from quinoxaline compounds have been a focus of research. For instance, the study of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid, a molecule structurally similar to 2-methyl-3-(quinoxalin-2-yl)propanoic acid, explored various analytical techniques for ensuring the quality of these APIs. Techniques such as 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy have been proposed for the development of quality control methods for these compounds. The importance of these techniques lies in their ability to solve the problems of tautomeric forms and identify specific by-products of the synthesis process, contributing to the purity and efficacy of quinoxaline derivatives as antimicrobial drugs (Zubkov et al., 2016).

Anticancer Activity

Research into the anticancer properties of quinoxaline derivatives, including those structurally related to 2-methyl-3-(quinoxalin-2-yl)propanoic acid, has shown promising results. A study on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides revealed significant antiproliferative activity against human cancer cell lines. These compounds, synthesized through a Michael reaction and a novel thiation method, exhibited IC50 values comparable to the reference drug doxorubicin in tests against HCT-116 and MCF-7 cell lines. The study highlighted the quinoxaline ring as a suitable scaffold for peptidomimetic side chains, underscoring its potential in anticancer drug development (El Rayes et al., 2019).

Synthesis and Molecular Diversity

The synthesis of new amides containing quinoline-4-one moiety, closely related to the structure of 2-methyl-3-(quinoxalin-2-yl)propanoic acid, has been explored to extend the molecular diversity of 3-alkyl carboxylic acids of quinolin-4-ones. These efforts aim to create compounds with potential biological activities by introducing different electron-withdrawing groups and employing various synthesis methods. Such research contributes to the discovery of novel compounds with enhanced properties and potential applications in medicinal chemistry (Ruschak et al., 2016).

Corrosion Inhibition

Quinoxaline derivatives, including those akin to 2-methyl-3-(quinoxalin-2-yl)propanoic acid, have been investigated for their potential as corrosion inhibitors. Studies involving quinoxaline-based propanones demonstrated their efficacy in protecting mild steel in corrosive environments. These compounds exhibit mixed-type inhibitive action, forming a protective film on metal surfaces and showing significant adsorption characteristics. Such research not only highlights the versatility of quinoxaline derivatives in industrial applications but also contributes to the development of more effective and environmentally friendly corrosion inhibitors (Olasunkanmi & Ebenso, 2019).

Mechanism of Action

While the exact mechanism of action for 2-Methyl-3-(quinoxalin-2-yl)propanoic acid is not specified, compounds bearing the quinoxaline scaffold have found great application in the discovery of novel anticancer agents .

Future Directions

The future directions for research on 2-Methyl-3-(quinoxalin-2-yl)propanoic acid could involve further exploration of its potential biological and pharmaceutical activities, given the noted anticancer activity of similar quinoxaline compounds . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

2-methyl-3-quinoxalin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8(12(15)16)6-9-7-13-10-4-2-3-5-11(10)14-9/h2-5,7-8H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBLYZVOLFSDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=CC=CC=C2N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(quinoxalin-2-yl)propanoic acid

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